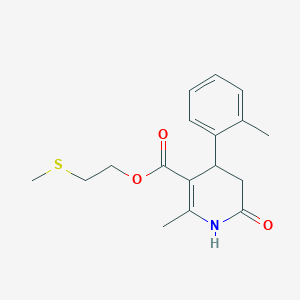

![molecular formula C14H18N4O2 B5544753 2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)

2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol, has been achieved through various methods. One notable approach is a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, providing a facile pathway for constructing imidazo[1,2-a]pyridines (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the imidazo[1,2-a]pyridine core, which can be functionalized at various positions to yield a wide array of derivatives with diverse properties. Studies involving X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry have been pivotal in characterizing these compounds and understanding their structural properties.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, reflecting their versatile chemical properties. For example, they can participate in one-pot reactions involving aromatic aldehydes, amines, and isocyanides, leading to novel 2-aryl-imidazo[1,2-a]pyridine scaffolds. These reactions highlight the compounds' ability to form new bonds and structures under relatively mild conditions, contributing to their applicability in synthetic chemistry (Puttaraju & Shivashankar, 2013).

Scientific Research Applications

Synthesis Techniques

- A study by Bagdi et al. (2015) developed a synthesis technique for 2-triazolyl-imidazo[1,2-a]pyridine derivatives using a nano copper oxide assisted click-catalyst in ethanol, showcasing a method with good yields and wide substrate scope, indicating the versatility of imidazo[1,2-a]pyridine compounds in synthesis procedures (Bagdi, Basha, & Khan, 2015).

Antimycobacterial Activity

- Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) demonstrating significant antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting the potential of these compounds in treating tuberculosis (Lv et al., 2017).

Halogenation and Catalysis

- An eco-friendly protocol for the halogenation of imidazo-heteroarenes using trihaloisocyanuric acids in ethanol was described by Neto et al. (2020), demonstrating a sustainable approach to functionalize these compounds for further scientific applications (Neto et al., 2020).

- Research by Li et al. (2015) on ruthenium complexes with imidazo[1,2-a]pyridine ligands highlighted their good catalytic activity in the transfer hydrogenation of ketones, showing the utility of these complexes in catalytic processes (Li et al., 2015).

Chemical Detoxification

- Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for chemical detoxification of HgCl2, demonstrating the potential use of these compounds in mitigating mercury-induced toxicity (Sharma et al., 2018).

Drug Development Scaffold

- The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, and anticonvulsant therapies, among others. This scaffold's versatility underscores its importance in the development of novel therapeutic agents (Deep et al., 2016).

Future Directions

properties

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-10-9-16-5-7-17(8-6-16)14(20)12-1-2-13-15-3-4-18(13)11-12/h1-4,11,19H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEPYGFBFKQPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)